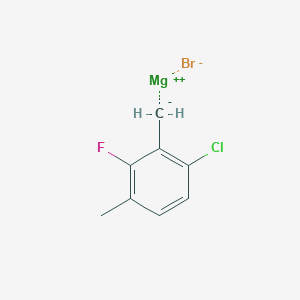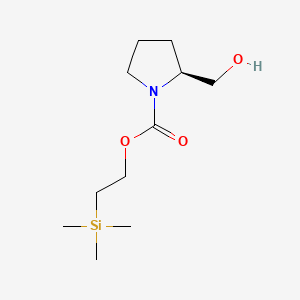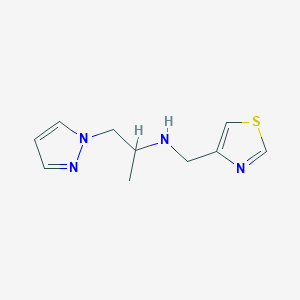
1-(1h-Pyrazol-1-yl)-N-(thiazol-4-ylmethyl)propan-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1h-Pyrazol-1-yl)-N-(thiazol-4-ylmethyl)propan-2-amine is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a pyrazole ring and a thiazole ring, both of which are known for their biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1h-Pyrazol-1-yl)-N-(thiazol-4-ylmethyl)propan-2-amine typically involves the following steps:
Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Formation of the Thiazole Ring: This involves the cyclization of a thioamide with an α-haloketone.
Coupling of the Rings: The pyrazole and thiazole rings are then coupled through a nucleophilic substitution reaction, where the thiazole ring is attached to the pyrazole ring via a propan-2-amine linker.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
1-(1h-Pyrazol-1-yl)-N-(thiazol-4-ylmethyl)propan-2-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
科学研究应用
1-(1h-Pyrazol-1-yl)-N-(thiazol-4-ylmethyl)propan-2-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action of 1-(1h-Pyrazol-1-yl)-N-(thiazol-4-ylmethyl)propan-2-amine involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism can vary depending on the specific application and target.
相似化合物的比较
1-(1h-Pyrazol-1-yl)-N-(thiazol-4-ylmethyl)propan-2-amine can be compared with other similar compounds, such as:
1-(1h-Pyrazol-1-yl)-N-(thiazol-2-ylmethyl)propan-2-amine: Similar structure but with a different position of the thiazole ring.
1-(1h-Pyrazol-1-yl)-N-(thiazol-5-ylmethyl)propan-2-amine: Similar structure but with a different position of the thiazole ring.
The uniqueness of this compound lies in its specific arrangement of the pyrazole and thiazole rings, which can influence its chemical reactivity and biological activity.
属性
分子式 |
C10H14N4S |
|---|---|
分子量 |
222.31 g/mol |
IUPAC 名称 |
1-pyrazol-1-yl-N-(1,3-thiazol-4-ylmethyl)propan-2-amine |
InChI |
InChI=1S/C10H14N4S/c1-9(6-14-4-2-3-13-14)11-5-10-7-15-8-12-10/h2-4,7-9,11H,5-6H2,1H3 |
InChI 键 |
WCKDLFOIULZADS-UHFFFAOYSA-N |
规范 SMILES |
CC(CN1C=CC=N1)NCC2=CSC=N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-methyl-N-[2-(phenylamino)ethyl]benzenesulfonamide](/img/structure/B14897106.png)
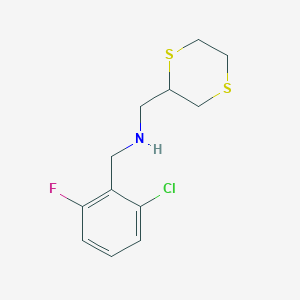
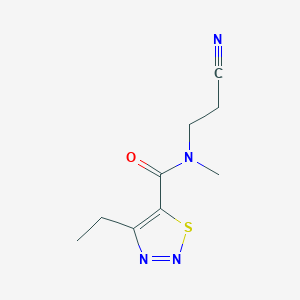
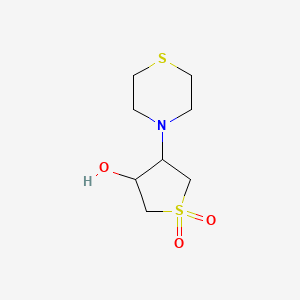
![n-(3-(Benzo[d]thiazol-2-ylamino)propyl)methanesulfonamide](/img/structure/B14897128.png)
![2-(Methylthio)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(4aH)-one](/img/structure/B14897131.png)
![1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione](/img/structure/B14897134.png)
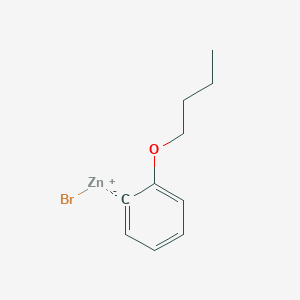

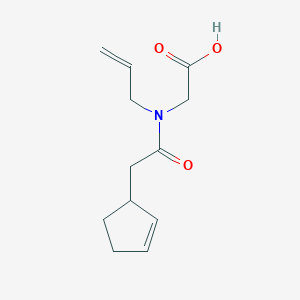
![1-Allyl-3-[(4-ketospiro[1,6-dihydrobenzo[h]quinazoline-5,1''-cyclopentane]-2-yl)amino]thiourea](/img/structure/B14897158.png)
![N-Methyl-6-nitro-2-phenylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B14897166.png)
